molecular formula C24H40N2O7 B8033788 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate

Cat. No.: B8033788
M. Wt: 468.6 g/mol
InChI Key: NVAWPOWSKIBZGK-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is an organic compound that features a piperidine ring structure with tert-butyl and ethyl substituents. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the corresponding free amine.

    Substituted Piperidines: Nucleophilic substitution reactions yield various substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate

Uniqueness

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of highly functionalized molecules .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O7/c1-8-31-19(28)24(11-15-26(16-12-24)21(30)33-23(5,6)7)18(27)17-9-13-25(14-10-17)20(29)32-22(2,3)4/h17H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWPOWSKIBZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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